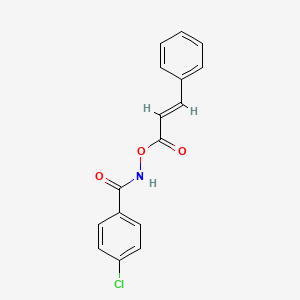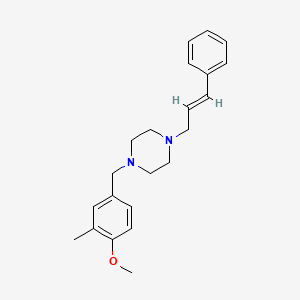
4,4',4''-(1,3,5-trioxane-2,4,6-triyl)tributanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of complex molecules like “4,4',4''-(1,3,5-trioxane-2,4,6-triyl)tributanoic acid” involves detailed organic synthesis procedures. While the specific synthesis of this compound was not directly found in the search, related research on the synthesis of complex organic molecules provides insight into the methodologies that could be applied. For instance, the synthesis of starburst molecules and metal-organic frameworks (MOFs) based on multifunctional aromatic polycarboxylic acids and nitrogen-containing ligands offers a window into the type of chemical reactions and conditions that might be employed in synthesizing such a compound (Shirota et al., 1989); (Wang et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds like “4,4',4''-(1,3,5-trioxane-2,4,6-triyl)tributanoic acid” is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, IR spectroscopy, and powder X-ray diffraction are commonly used to characterize the structure of complex molecules (Zhao et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving “4,4',4''-(1,3,5-trioxane-2,4,6-triyl)tributanoic acid” and its derivatives likely encompass a wide range of organic transformations, including esterification, polymerization, and functional group modifications. The reactivity and stability of such molecules are determined by their unique structural features, such as the presence of electron-donating or withdrawing groups and the overall molecular geometry (Higuchi & Shirota, 1994).
Physical Properties Analysis
The physical properties of “4,4',4''-(1,3,5-trioxane-2,4,6-triyl)tributanoic acid,” including melting point, boiling point, solubility, and crystallinity, are essential for determining its suitability for various applications. The formation of stable amorphous glasses, as seen with related organic molecules, indicates the potential for diverse material applications (Shirota et al., 1994).
Eigenschaften
IUPAC Name |
4-[4,6-bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O9/c16-10(17)4-1-7-13-22-14(8-2-5-11(18)19)24-15(23-13)9-3-6-12(20)21/h13-15H,1-9H2,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIBAPWGMKZTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1OC(OC(O1)CCCC(=O)O)CCCC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5620489.png)


![4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5620506.png)
![3-isobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5620513.png)
![2-(acetylamino)-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5620524.png)
![(5-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}-2-furyl)methanol](/img/structure/B5620527.png)
amino](2,3-dihydro-1-benzofuran-7-yl)acetic acid](/img/structure/B5620534.png)
![1-[(5-nitro-2-thienyl)methyl]azocane](/img/structure/B5620538.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5620552.png)



![2-ethyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620583.png)